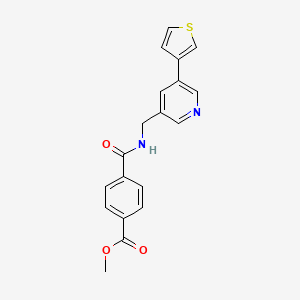

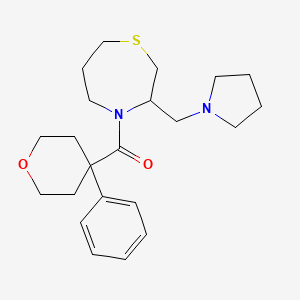

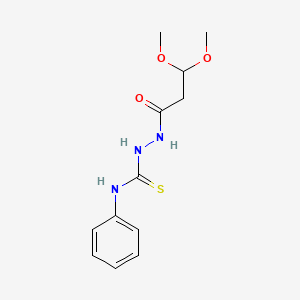

Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate” is a chemical compound that is likely to be used in scientific research . Its diverse applications range from drug discovery to material synthesis, making it an essential tool for advancing various fields of study.

Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic compounds like thiophene . For instance, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives was achieved using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another method involved adding 4-Pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate to ethanol under stirring at room temperature and refluxing the reaction mixture for 8 hours .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . For instance, the title compound was found to be a monohydrate with characteristic torsion angles: C3—C4—C13—C14: 36.9°, C2—C1—C5—C6: 27.5°, C2—C3—C11—O1: 32.8°, C10—C2—C3—C11: 6.3° . This indicates a high rotational freedom of the pyridyl group linked at C1 and C4 .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of heterocyclic compounds like thiophene . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to produce aminothiophene derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods . For instance, the properties of thiophene derivatives include their use in industrial chemistry and material science as corrosion inhibitors .

科学的研究の応用

Antibacterial Activity

The chemical structure related to Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate has been explored for antibacterial properties. For instance, novel series of compounds synthesized from derivatives of benzoates displayed significant antibacterial activity, particularly against B. subtilis, S. aureus, and E. coli. Notably, certain compounds showcased promising results in this realm, indicating a potential for use in antibacterial applications (El-Haggar et al., 2015).

Photophysical Properties

Studies have also delved into the photophysical properties of compounds structurally similar to Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate. These investigations have highlighted unique absorption and emission spectra, shedding light on the potential of these compounds in applications that leverage their photophysical properties. For instance, various derivatives have been examined for their absorption and emission characteristics, providing insights into their photophysical behaviors and potential applications in areas such as materials science and sensor technology (Yoon et al., 2019).

Electrochromic Properties

The compound has relevance in the field of electrochromics as well. Research has focused on synthesizing novel copolymers containing structural analogs, exploring their electrochromic properties. These studies have assessed various properties like spectroelectrochemical behavior, switching ability, and morphologic characteristics, indicating their potential utility in developing electrochromic devices and materials (Aydın & Kaya, 2013).

Coordination Polymers and Photocatalytic Properties

Furthermore, the structure has been utilized in constructing coordination polymers with intriguing structural characteristics. These polymers, derived from new linear carboxylate/pyridyl ligands, have been studied for their design, synthesis, and photocatalytic properties, indicating their potential in applications like catalysis and material science (Liu et al., 2016).

作用機序

While the exact mechanism of action for “Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate” is not specified in the search results, similar compounds like Imatinib specifically bind to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Safety and Hazards

将来の方向性

The future directions for research involving “Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate” and similar compounds could involve the synthesis of novel heterocyclic compounds with potential biological activities . This could lead to the development of new drugs and advancements in various fields of study.

特性

IUPAC Name |

methyl 4-[(5-thiophen-3-ylpyridin-3-yl)methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-24-19(23)15-4-2-14(3-5-15)18(22)21-10-13-8-17(11-20-9-13)16-6-7-25-12-16/h2-9,11-12H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCXGRXIMLDTNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2628305.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2628306.png)

![Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2628307.png)

![Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate](/img/structure/B2628316.png)

![7-chloro-2-(3-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2628320.png)

![N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide](/img/structure/B2628326.png)